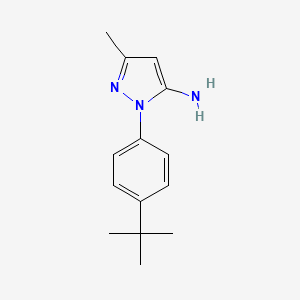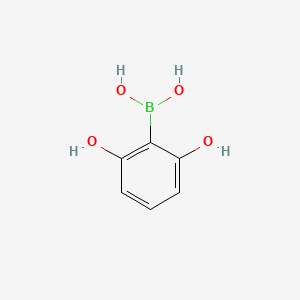
(2,6-Dihydroxyphenyl)boronic acid
Descripción general
Descripción
“(2,6-Dihydroxyphenyl)boronic acid” is a boronic acid derivative . Boronic acids are considered Lewis acids and have a pKa value of 4–10 . They are commonly used in synthetic chemistry, with applications ranging from the construction of carbon-carbon bonds to the preparation of N-heterocyclic carbene ligands .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of boronic acid derivatives has been performed on a nanomole scale with high synthesis success rates . An optimized process for the synthesis of 2,6-dimethylphenylboronic acid was obtained by investigating the influence of the boronation reagent, reactant proportion, and solvent on the yield .
Molecular Structure Analysis
The molecular formula of “(2,6-Dihydroxyphenyl)boronic acid” is C6H7BO4 . Its molecular weight is 153.93 g/mol . The compound has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 4 .
Chemical Reactions Analysis
Boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . They can form reversible covalent interactions with amino acid side chains in proteins or diol group in sugars .
Physical And Chemical Properties Analysis
“(2,6-Dihydroxyphenyl)boronic acid” has a rotatable bond count of 1 . Its exact mass is 154.0437389 g/mol . The compound has a topological polar surface area of 80.9 Ų .
Aplicaciones Científicas De Investigación
Organic Chemistry
- Application : “(2,6-Dihydroxyphenyl)boronic acid” is used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .
- Method of Application : The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .
- Results : The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .
Sensing Applications
- Application : Boronic acids, including “(2,6-Dihydroxyphenyl)boronic acid”, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .
- Method of Application : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
- Results : Boronic acids have been used for electrophoresis of glycated molecules . They have also been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Preparation of Benzopyranone Derivatives
- Application : “(2,6-Dihydroxyphenyl)boronic acid” is used in the preparation of benzopyranone derivatives, which are known to be positive GABAA receptor modulators .
- Method of Application : The specific methods of application and experimental procedures would be detailed in the original research articles. Generally, it involves the reaction of the boronic acid with appropriate reagents under controlled conditions .
- Results : The outcome of this application is the synthesis of benzopyranone derivatives, which have potential applications in neuroscience due to their modulatory effects on GABAA receptors .
Synthesis of 2 H -Imidazo [1,5- a ]pyridin-4-ium Bromides
- Application : “(2,6-Dihydroxyphenyl)boronic acid” is used in the synthesis of 2 H -imidazo [1,5- a ]pyridin-4-ium bromides . These compounds are utilized as precursors for the preparation of N -heterocyclic carbene ligands .
- Method of Application : The specific methods of application and experimental procedures would be detailed in the original research articles. Generally, it involves the reaction of the boronic acid with appropriate reagents under controlled conditions .
- Results : The outcome of this application is the synthesis of 2 H -imidazo [1,5- a ]pyridin-4-ium bromides, which are important precursors in the preparation of N -heterocyclic carbene ligands .
Synthesis of Labelled Ring Compounds
- Application : “(2,6-Dihydroxyphenyl)boronic acid” is used in the synthesis of labelled ring compounds .
- Method of Application : The specific methods of application and experimental procedures would be detailed in the original research articles. Generally, it involves the reaction of the boronic acid with appropriate reagents under controlled conditions .
- Results : The outcome of this application is the synthesis of labelled ring compounds .
Boronic Acid Based Dynamic Click Chemistry
- Application : “(2,6-Dihydroxyphenyl)boronic acid” is used in boronic acid based dynamic click chemistry . This chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
- Method of Application : The specific methods of application and experimental procedures would be detailed in the original research articles. Generally, it involves the reaction of the boronic acid with appropriate reagents under controlled conditions .
- Results : The outcome of this application is the development of novel chemistries using boron to fuel emergent sciences .
Propiedades
IUPAC Name |
(2,6-dihydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIZIJMWGZWBDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657019 | |
| Record name | (2,6-Dihydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dihydroxyphenyl)boronic acid | |
CAS RN |
848409-34-7 | |
| Record name | (2,6-Dihydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dihydroxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1386857.png)
![4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid](/img/structure/B1386859.png)
![4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid](/img/structure/B1386861.png)
![4-[5-(Propionylamino)pyridin-2-yl]benzoic acid](/img/structure/B1386862.png)
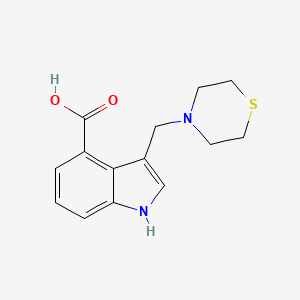
![(1-[(4-Methylphenyl)sulfonyl]piperidin-3-YL)acetic acid](/img/structure/B1386864.png)
![Ethyl 3-amino-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrole-2-carboxylate](/img/structure/B1386866.png)
![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine](/img/structure/B1386867.png)
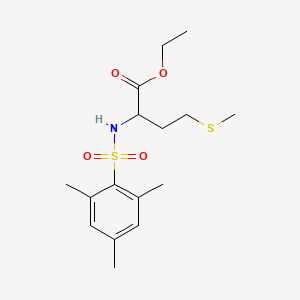
![4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde](/img/structure/B1386869.png)
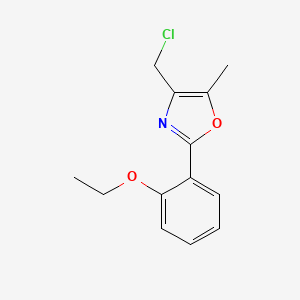
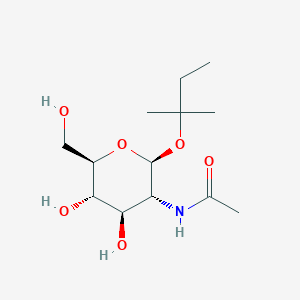
![5-[3-(Propionylamino)phenyl]nicotinic acid](/img/structure/B1386877.png)
